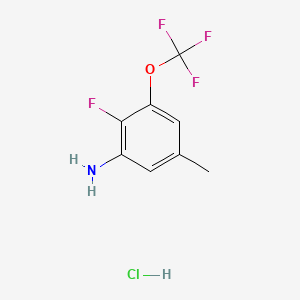

2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride

Description

2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic amine derivative with a hydrochloride salt formulation.

- Substituent positions: Fluorine at position 2, methyl at position 5, and trifluoromethoxy at position 3 on the aniline ring.

- Functional groups: The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, while the methyl group contributes steric bulk.

- Applications: Such compounds are often intermediates in pharmaceuticals or agrochemicals due to their electron-withdrawing substituents, which modulate reactivity and biological activity .

Properties

Molecular Formula |

C8H8ClF4NO |

|---|---|

Molecular Weight |

245.60 g/mol |

IUPAC Name |

2-fluoro-5-methyl-3-(trifluoromethoxy)aniline;hydrochloride |

InChI |

InChI=1S/C8H7F4NO.ClH/c1-4-2-5(13)7(9)6(3-4)14-8(10,11)12;/h2-3H,13H2,1H3;1H |

InChI Key |

VSMPZWYMXXDEJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Preparation typically begins with appropriately substituted benzene derivatives or halogenated precursors such as dichlorobenzotrichlorides or substituted nitrobenzenes, which are then transformed into trifluoromethylanilines or trifluoromethoxy-substituted anilines through nitration, halogenation, and reduction steps.

Key Transformations

Nitration : Introduction of nitro groups via nitration of chlorinated or methylated benzene derivatives using a mixture of concentrated sulfuric acid (≥96%) and fuming nitric acid (~100% HNO3) at controlled temperatures (10–20 °C) to ensure regioselectivity and avoid over-nitration.

Halogenation and Fluorination : Fluorine substitution is often introduced via electrophilic aromatic substitution or by nucleophilic aromatic substitution on activated halogenated intermediates.

Introduction of Trifluoromethoxy Group : The trifluoromethoxy (-OCF3) group can be installed via nucleophilic substitution reactions using trifluoromethoxide reagents or via trifluoromethylation of phenolic intermediates.

Reduction of Nitro to Amine : The nitro group is reduced to the aniline using chemical or catalytic methods.

Detailed Preparation Methods

Nitration of Benzotrichlorides

A patented method (US6333434B1) describes nitration of benzotrichlorides as a key initial step to introduce nitro groups on the aromatic ring, using a mixture of 96% sulfuric acid and 100% fuming nitric acid at 10–20 °C. This step provides nitro-substituted intermediates with high regioselectivity. The nitration mixture is carefully controlled to avoid side reactions and to obtain the desired substitution pattern.

Conversion to Trifluoromethylanilines

The nitro intermediates are converted to trifluoromethylanilines through reduction steps. Reduction can be performed chemically or catalytically:

Chemical Reduction : Using reagents such as hydrazine hydrate, ammonium formate, triethylamine/formic acid, tin(II) chloride, iron powder, sodium sulphide, or sodium hydrogensulphide. These reagents reduce the nitro group to the corresponding amine under mild conditions.

Catalytic Hydrogenation : Employing catalysts like Raney nickel or palladium on carbon under hydrogen pressure (1–50 bar) at temperatures between 20 and 100 °C. Solvents such as C1–C4 alcohols or their acetates are commonly used to facilitate the reaction.

Introduction of the Trifluoromethoxy Group

Though the patent primarily discusses trifluoromethyl groups, literature suggests that trifluoromethoxy substitution can be introduced by nucleophilic aromatic substitution on chlorinated intermediates using trifluoromethoxide sources or via trifluoromethylation of phenolic precursors under controlled conditions.

Formation of the Hydrochloride Salt

The free aniline is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as dioxane or methanol at room temperature. This step improves the compound's stability and crystallinity, facilitating purification.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | 96% H2SO4 + 100% fuming HNO3 | 10–20 °C | Variable | Controlled addition to avoid over-nitration |

| Reduction (chemical) | Hydrazine hydrate, ammonium formate, or SnCl2 | Room temp to 70 °C | Several hours | Choice depends on scale and substrate |

| Reduction (catalytic) | Raney Ni or Pd/C, H2 gas | 20–100 °C, 1–50 bar | Hours | Requires solvent like methanol or esters |

| Trifluoromethoxy installation | Nucleophilic substitution with trifluoromethoxide | Variable | Hours | Requires anhydrous conditions |

| Salt formation | HCl in dioxane or MeOH | 20 °C | 12 hours | Yields crystalline hydrochloride salt |

Analytical and Purity Considerations

Crystallization : The hydrochloride salt is typically crystallized by cooling or solvent addition, yielding a product of high purity.

Recrystallization : Further purification via recrystallization from suitable solvents ensures removal of impurities.

Characterization : Confirmatory analyses include NMR (1H, 19F), mass spectrometry, IR spectroscopy, and elemental analysis to verify substitution pattern and purity.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Advantages | Disadvantages |

|---|---|---|---|

| Nitration | Sulfuric acid + fuming nitric acid on benzotrichlorides | High regioselectivity | Requires careful temperature control |

| Reduction | Chemical (hydrazine hydrate, tin(II) chloride) or catalytic H2 | Versatile and scalable | Chemical reduction may produce waste |

| Trifluoromethoxy group installation | Nucleophilic substitution or trifluoromethylation | Enables introduction of OCF3 group | Sensitive to moisture and requires anhydrous conditions |

| Hydrochloride salt formation | Treatment with HCl in organic solvent | Stabilizes compound, easy to purify | Requires solvent removal and drying |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aniline group (-NH2) in the hydrochloride salt retains nucleophilic character despite protonation. Reactions often involve deprotonation under basic conditions to regenerate the free amine, enabling substitution at activated positions:

Mechanistic Notes :

-

The trifluoromethoxy group enhances electrophilic substitution barriers but facilitates stabilization of charged intermediates in nucleophilic pathways .

-

Steric hindrance from the methyl group limits reactivity at the 3-position .

Electrophilic Aromatic Substitution

The trifluoromethoxy group (-OCF3) strongly deactivates the aromatic ring, directing electrophiles to specific positions:

Key Findings :

-

Substitution occurs predominantly at the C4 position (para to methyl) due to combined steric and electronic effects .

-

Competitive halogenation at C6 (ortho to fluorine) is observed under kinetic control .

Oxidation and Reduction

The hydrochloride salt’s stability under redox conditions depends on the reaction medium:

Mechanistic Insights :

-

Oxidation of the aniline group is suppressed by the trifluoromethoxy group’s electron-withdrawing nature, which destabilizes cationic intermediates.

-

Reductive cleavage of the C-F bond requires harsh conditions due to high bond dissociation energy .

Salt-Specific Reactivity

The hydrochloride form influences solubility and reaction pathways:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the aryl chloride/byproduct formation:

| Reaction Type | Catalysts/Ligands | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl derivatives | 60–75% | |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | N-Aryl amines | 55% |

Optimized Conditions :

Stability and Degradation

Under acidic or thermal conditions, degradation pathways include:

Scientific Research Applications

2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in drug design and development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, potentially leading to increased potency and selectivity. The trifluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between the target compound and its closest analogs:

*Note: The target compound’s molecular weight is estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group (-OCF₃) in the target compound increases hydrophobicity compared to analogs with methoxy (-OCH₃) or hydroxyl groups. However, 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride () exhibits even higher lipophilicity due to dual CF₃ groups .

- Acid-Base Behavior : The hydrochloride salt form improves water solubility relative to freebase analogs like 2-Fluoro-5-(trifluoromethyl)aniline (), which lacks ionizable groups.

Research Implications and Gaps

- Synthetic Utility: The target compound’s unique substituent arrangement makes it a candidate for developing selective kinase inhibitors or herbicides.

- Data Limitations : Exact melting/boiling points, spectral data, and toxicity profiles for the target compound are absent. Further studies are needed to characterize its biological activity and safety.

Biological Activity

2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride is a fluorinated aniline derivative that has garnered attention for its potential biological activity. This compound, characterized by the presence of both fluorine and trifluoromethoxy groups, is explored for its applications in medicinal chemistry, particularly in enzyme inhibition and as a probe in biological pathways.

- Molecular Formula : C9H10F4ClN

- Molecular Weight : 239.63 g/mol

- CAS Number : 1262198-05-9

- IUPAC Name : 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity and binding affinity, which may lead to increased potency in inhibiting enzyme activity or modulating receptor signaling pathways .

Biological Activity

-

Enzyme Inhibition :

- The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, studies suggest that fluorinated compounds can significantly enhance the inhibitory potency compared to their non-fluorinated counterparts, impacting serotonin uptake and other enzymatic activities .

-

Cellular Assays :

- In vitro studies reveal that derivatives similar to 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline exhibit potent antiproliferative effects against cancer cell lines. For example, compounds with trifluoromethyl groups have demonstrated lower IC50 values against pancreatic cancer cells, indicating strong growth inhibition .

Case Studies

-

Anticancer Activity :

- A study evaluated the antiproliferative effects of fluorinated anilines on various cancer cell lines. The results indicated that compounds with trifluoromethoxy substitutions had significantly lower IC50 values (0.051 µM for BxPC-3 cells), suggesting enhanced efficacy compared to traditional chemotherapeutics like gemcitabine .

- Enzyme Targeting :

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Pathway |

|---|---|---|---|

| 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline | 0.051 | Enzyme inhibition | Cancer cell proliferation |

| 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline | 0.066 | Enzyme inhibition | Serotonin uptake |

| Non-fluorinated analog | >1 | Reduced binding affinity | Various |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Fluoro-5-methyl-3-(trifluoromethoxy)aniline hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including nitration, hydrogenation, and salt formation. For example, nitration of halogenated trifluoromethoxybenzene derivatives at controlled temperatures (-20°C to +80°C) followed by catalytic hydrogenation can yield intermediates . Acidic conditions (e.g., HCl) are used to form the hydrochloride salt. Optimizing stoichiometry (e.g., oxidant-to-aniline ratios) and reaction temperatures (e.g., 0–20°C for polymerization stability) is critical to avoid side reactions and byproducts . Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies fluorine and methyl group positions, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97%) . Mass spectrometry (MS) confirms molecular weight (e.g., exact mass ~246.025 Da for related derivatives) . X-ray diffraction (XRD) may resolve crystallographic details, though this requires single-crystal samples .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating use in biological or electrochemical studies. Stability tests under varying pH (e.g., acidic media for polyaniline composites) show that protonation of the aniline group prevents oxidation . However, prolonged exposure to moisture may require desiccant storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Computational models (e.g., Density Functional Theory) predict activation energies for substitutions, validated by experimental kinetics . Competing pathways (e.g., nitro group reduction vs. trifluoromethoxy displacement) must be monitored via in situ FTIR or GC-MS .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated trifluoromethoxy aniline derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., residual solvents) or inconsistent hydrogenation conditions (e.g., catalyst loading). Systematic replication studies with controlled variables (temperature, catalyst type) and advanced purification (e.g., preparative HPLC) can isolate key factors . Cross-referencing NMR data with published spectra validates structural consistency .

Q. What strategies improve the thermal stability of this compound in polymer composites?

- Methodological Answer : Incorporating the compound into metal-organic frameworks (MOFs) or polyaniline matrices improves stability. For example, Fe-BTC MOFs reduce thermal degradation rates by 40% in composites tested via thermogravimetric analysis (TGA) . Optimizing monomer-to-oxidant ratios (e.g., 0.25–4.0 molar ratios) during polymerization also minimizes decomposition .

Q. How does regioselective functionalization of the aniline ring impact biological activity in related compounds?

- Methodological Answer : Substitution patterns (e.g., fluoro at position 2, methyl at position 5) affect lipophilicity and binding affinity. Comparative studies with analogs (e.g., 3-bromo-5-(trifluoromethoxy)aniline hydrochloride) show that electron-withdrawing groups enhance interactions with hydrophobic enzyme pockets . In vitro assays (e.g., enzyme inhibition) coupled with molecular docking validate these effects .

Q. What role does the hydrochloride counterion play in electrochemical applications of this compound?

- Methodological Answer : The chloride ion facilitates charge transfer in conductive polymers (e.g., polyaniline composites), as shown by cyclic voltammetry. Protonation of the aniline group increases conductivity (up to 10 S/cm in optimized PANI/Fe-BTC composites) . However, excess Cl⁻ may corrode electrodes, requiring balanced stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.